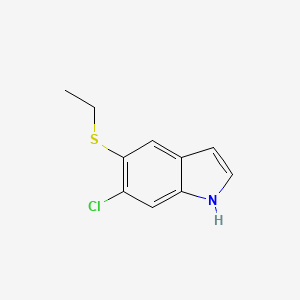

6-Chloro-5-ethylthioindole

Description

6-Chloro-5-ethylthioindole is a substituted indole derivative characterized by a chlorine atom at the 6-position and an ethylthio (-S-CH₂CH₃) group at the 5-position of the indole scaffold. Indole derivatives are critical in medicinal chemistry and material science due to their diverse bioactivity and structural versatility. This analysis will instead focus on structurally related chloro-substituted indoles, emphasizing how substituent type and position influence properties.

Properties

Molecular Formula |

C10H10ClNS |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

6-chloro-5-ethylsulfanyl-1H-indole |

InChI |

InChI=1S/C10H10ClNS/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h3-6,12H,2H2,1H3 |

InChI Key |

KSNUCSMYTBROAK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=C2C(=C1)C=CN2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of chloro-substituted indoles from the evidence:

Notes:

- Substituent effects: Electron-withdrawing groups (e.g., -F in 6-Chloro-5-fluoroindole) increase molecular polarity and melting points compared to alkyl-substituted analogs (e.g., 6-Chloro-5-methylindole) . Carboxylate esters (e.g., methyl carboxylates in ) exhibit higher molecular weights and altered solubility compared to non-esterified indoles.

Key Research Findings

- Bioactivity correlations : Chloro and fluoro substituents at the 5- and 6-positions (e.g., 6-Chloro-5-fluoroindole) are common in kinase inhibitors due to enhanced binding affinity .

- Thermal stability : Higher melting points in halogenated derivatives (e.g., 105–107°C for 6-Cl-5-F-indole vs. 88–91°C for 6-Cl-indole) suggest stronger intermolecular forces .

- Functional group impact : Ethylthio groups (hypothetical in 6-Chloro-5-ethylthioindole) would likely increase lipophilicity (higher LogP) compared to methyl or carboxylate analogs, influencing membrane permeability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.